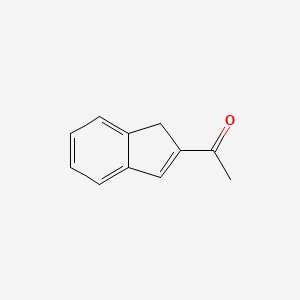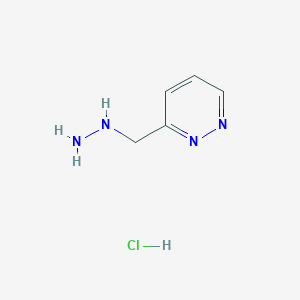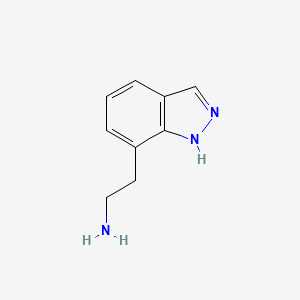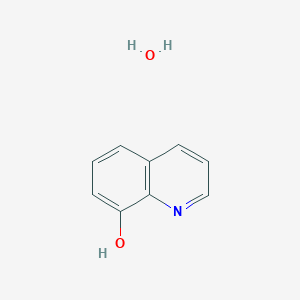
1-(1H-inden-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-inden-2-yl)ethanone is an organic compound with the molecular formula C11H10O It is a derivative of indene, featuring an ethanone group attached to the second position of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-inden-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Indene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-inden-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1H-inden-2-yl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-(1H-inden-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-(1H-inden-2-yl)ethanoic acid.
Reduction: 1-(1H-inden-2-yl)ethanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(1H-inden-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-(1H-inden-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
1-(1H-indol-2-yl)ethanone: Similar structure but with an indole ring instead of an indene ring.
1-(2,3-dihydro-1H-inden-5-yl)ethanone: A dihydro derivative of 1-(1H-inden-2-yl)ethanone.
1-(1H-indan-2-yl)ethanone: Another structural isomer with a different position of the ethanone group.
Uniqueness: this compound is unique due to its specific indene-based structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-(1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H10O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-6H,7H2,1H3 |
Clé InChI |
CPAUYTRSGSXTEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)


![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)


